[5-bromo-3-(hydroxymethyl)pyridin-2-yl]azanium;bromide
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Overview
Description
[5-bromo-3-(hydroxymethyl)pyridin-2-yl]azanium;bromide is a revolutionary chemical compound with immense potential in scientific research. Its unique properties make it an excellent candidate for various applications across multiple fields.
Preparation Methods
The preparation methods for [5-bromo-3-(hydroxymethyl)pyridin-2-yl]azanium;bromide involve both synthetic routes and industrial production methods. The synthetic routes typically include the use of specific reagents and reaction conditions to achieve the desired compound. Industrial production methods may involve large-scale synthesis using optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
[5-bromo-3-(hydroxymethyl)pyridin-2-yl]azanium;bromide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
[5-bromo-3-(hydroxymethyl)pyridin-2-yl]azanium;bromide has a wide range of scientific research applications. It is used in chemistry for the synthesis of complex molecules, in biology for studying biochemical pathways, in medicine for developing new therapeutic agents, and in industry for creating innovative materials .
Mechanism of Action
Comparison with Similar Compounds
Properties
IUPAC Name |
[5-bromo-3-(hydroxymethyl)pyridin-2-yl]azanium;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O.BrH/c7-5-1-4(3-10)6(8)9-2-5;/h1-2,10H,3H2,(H2,8,9);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPYQOTWDYNOCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CO)[NH3+])Br.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC(=C1CO)[NH3+])Br.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.95 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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